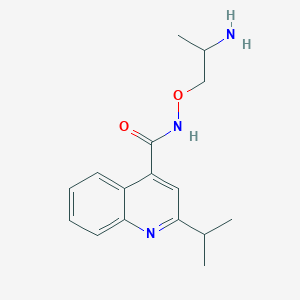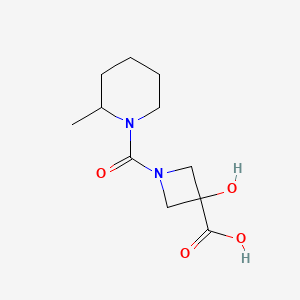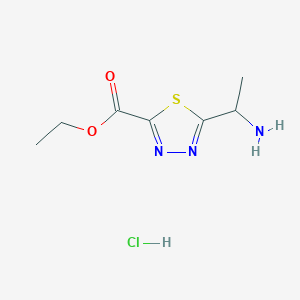![molecular formula C16H19F2NO5 B7437552 (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as Difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in cell growth and proliferation. In
作用机制
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid irreversibly inhibits ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is tightly regulated by ODC. DFMO binds to the active site of ODC and irreversibly inhibits its activity, leading to a decrease in polyamine synthesis.
Biochemical and Physiological Effects
The inhibition of ODC by (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid leads to a decrease in polyamine synthesis, which has several biochemical and physiological effects. Polyamines are essential for cell growth and proliferation, and their depletion by DFMO leads to a decrease in cell proliferation. In addition, polyamines have been implicated in the regulation of gene expression, and their depletion by DFMO can lead to changes in gene expression patterns.
实验室实验的优点和局限性
DFMO has several advantages for lab experiments, including its irreversible inhibition of ODC, which allows for long-lasting effects on polyamine synthesis. In addition, DFMO has been extensively studied in preclinical models, making it a well-established tool for studying the role of polyamines in various diseases.
However, DFMO also has several limitations for lab experiments. Its irreversible inhibition of ODC can lead to off-target effects, and its effects on polyamine synthesis can be complex and context-dependent. In addition, DFMO can have toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid. One area of research is the development of new DFMO analogs with improved pharmacokinetic properties and selectivity for ODC. Another area of research is the exploration of DFMO's potential use in combination with other drugs for cancer treatment. In addition, DFMO's potential use in the treatment of neurological disorders and parasitic infections warrants further investigation. Finally, the role of polyamines in various diseases and their potential as therapeutic targets remains an active area of research.
合成方法
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid can be synthesized through the reaction of 2,3-dihydroxybutanoic acid with 4-(2,4-difluorophenyl)oxan-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid.
科学研究应用
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, parasitic infections, and neurological disorders. The irreversible inhibition of ODC by DFMO leads to a decrease in polyamine synthesis, which is essential for cell growth and proliferation. This mechanism of action makes DFMO a promising candidate for cancer treatment, as cancer cells have high levels of ODC and polyamine synthesis.
DFMO has also been studied for its potential use in the treatment of parasitic infections such as African sleeping sickness and Chagas disease. The parasites responsible for these diseases rely on polyamine synthesis for survival, and DFMO has been shown to be effective in inhibiting polyamine synthesis in these parasites.
In addition, DFMO has been studied for its potential use in the treatment of neurological disorders such as Huntington's disease and schizophrenia. Polyamines have been implicated in the pathogenesis of these disorders, and DFMO has been shown to decrease polyamine levels in the brain, leading to potential therapeutic benefits.
属性
IUPAC Name |
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO5/c1-9(20)13(14(21)22)19-15(23)16(4-6-24-7-5-16)11-3-2-10(17)8-12(11)18/h2-3,8-9,13,20H,4-7H2,1H3,(H,19,23)(H,21,22)/t9-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHWTIVGALAKA-RNCFNFMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)

![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)
![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)
